

"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" reaction with aryl boronic acids

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Compound of Interest

Compound Name: *Methyl 2-bromo-5-isopropylthiazole-4-carboxylate*

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An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** with Aryl Boronic Acids

Application Note & Advanced Protocols

Introduction: The Strategic Importance of Arylated Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[2] The synthesis of 2-arylthiazole derivatives, in particular, is a key strategy for developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[4][5][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[7][8] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[7] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura reaction between **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** and a range of aryl boronic acids. This specific

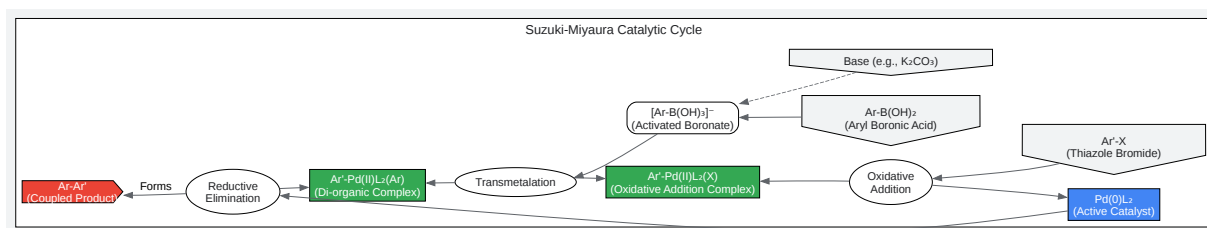
transformation is crucial for creating a library of novel 2-aryl-5-isopropylthiazole-4-carboxylates, which are valuable intermediates in pharmaceutical research and development.

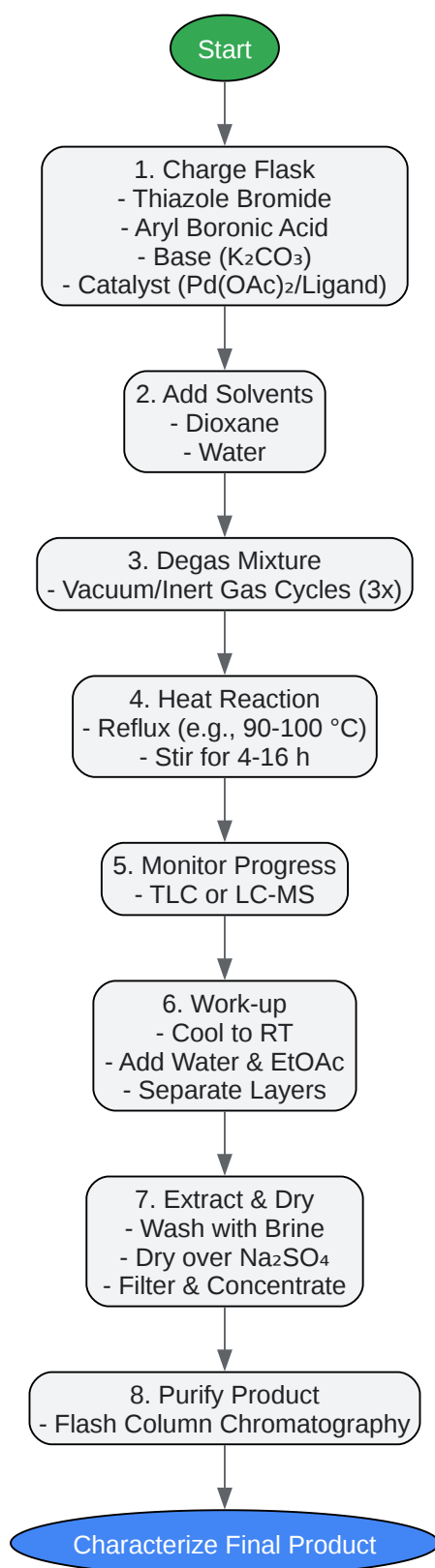
This document is designed for researchers, synthetic chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

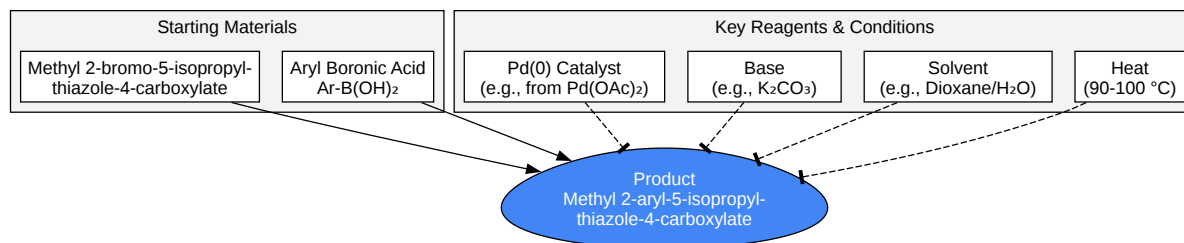
The Reaction Mechanism: A Palladium-Catalyzed Ballet

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.^[8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected results. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.^{[7][8]}

- **Pillar 1: Oxidative Addition:** The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. This electron-rich Pd(0) species undergoes oxidative addition by inserting itself into the carbon-bromine bond of the **methyl 2-bromo-5-isopropylthiazole-4-carboxylate**. This is typically the rate-determining step and results in a square planar Pd(II) complex.^[9] The reactivity order for halides is generally $I > Br > Cl$.^[10]
- **Pillar 2: Transmetalation:** This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3).^[11] The base converts the boronic acid into a more nucleophilic boronate species ($-B(OR)_3^-$), which then readily exchanges its aryl group for the halide on the Pd(II) complex.^{[10][12]}
- **Pillar 3: Reductive Elimination:** In the final step, the two organic ligands on the Pd(II) complex—the thiazole and the aryl group—couple and are expelled from the coordination sphere. This forms the desired C-C bond of the product, 2-aryl-5-isopropylthiazole-4-carboxylate, and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.^{[7][9]}







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References

- 1. nbinnno.com [nbinnno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole based compounds: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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